molecular formula C17H20N4O5 B11424821 diethyl 1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11424821
M. Wt: 360.4 g/mol
InChI Key: MGQOOAVPVPSARE-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes diethyl groups, a carbamoylmethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps One common method includes the reaction of diethyl malonate with hydrazine hydrate to form a hydrazide intermediate This intermediate is then reacted with an appropriate aldehyde to form the triazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-DIETHYL 1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-DIETHYL 1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID: A structurally similar compound with different functional groups.

    DIMETHYL 1-(3,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE: Another triazole derivative with distinct substituents.

Uniqueness

4,5-DIETHYL 1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 1-[2-(3-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C17H20N4O5/c1-4-25-16(23)14-15(17(24)26-5-2)21(20-19-14)10-13(22)18-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,22)

InChI Key

MGQOOAVPVPSARE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC(=C2)C)C(=O)OCC

Origin of Product

United States

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